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molecular formula C17H22BrN3O2 B8349295 4-[4-(2-Bromoethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline CAS No. 89150-96-9

4-[4-(2-Bromoethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline

Cat. No. B8349295
M. Wt: 380.3 g/mol
InChI Key: LKGULZXAEHURJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04489075

Procedure details

Phosphorus tribromide (9.7 g) was added at room temperature to a stirred solution of 1-(6,7-dimethoxyquinazolin-4-yl)-4-(2-hydroxyethyl)piperidine (7.5 g) in ethanol free chloroform (200 cm3) and triethylamine (5.0 cm3). After stirring for 16 hours the volatile material was removed in vacuo and the residue was taken into aqueous sodium carbonate solution and extracted with chloroform (3×50 cm3). The dried (MgSO4) extracts were evaporated and the residue was chromatographed on "Florisil" (Trade Mark, Hopkin and Williams) eluting with chloroform to afford 1-(6,7-dimethoxyquinazoline-4-yl)-4-(2-bromoethyl) piperidine 1/4 H2O as a white solid, m.p. 191° (5.6 g).
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
1-(6,7-dimethoxyquinazolin-4-yl)-4-(2-hydroxyethyl)piperidine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][N:11]=[C:10]2[N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26]O)[CH2:21][CH2:20]1>C(O)C.C(N(CC)CC)C>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[N:13]=[CH:12][N:11]=[C:10]2[N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][CH2:26][Br:2])[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
1-(6,7-dimethoxyquinazolin-4-yl)-4-(2-hydroxyethyl)piperidine
Quantity
7.5 g
Type
reactant
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)N1CCC(CC1)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours the volatile material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on "Florisil" (Trade Mark, Hopkin and Williams)
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)N1CCC(CC1)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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